molecular formula C17H21NO4S B6380543 5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% CAS No. 1261901-73-8

5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380543
CAS RN: 1261901-73-8
M. Wt: 335.4 g/mol
InChI Key: FSZUCRQAZMRHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol, or 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol, is an aromatic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In addition, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties. This compound has been used in a variety of laboratory experiments, and its effects have been studied in both biochemical and physiological contexts.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In a study conducted by researchers at the University of California, San Francisco, 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol was found to inhibit the growth of human cancer cells. In addition, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties.

Mechanism of Action

The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain, and is believed to be the primary mechanism by which 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol exerts its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to possess antioxidant, anti-bacterial, and anti-fungal properties. In addition, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively non-toxic. In addition, it has been found to possess a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to its use. In particular, its exact mechanism of action is not yet fully understood, and its effects in humans have not yet been studied.

Future Directions

There are several potential future directions for the study of 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol. In particular, further research is needed to better understand its mechanism of action and its effects in humans. In addition, further studies are needed to determine its potential applications in the treatment of various diseases and conditions. Finally, further research is needed to determine the optimal dosage and administration for its use in human clinical trials.

Synthesis Methods

5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol can be synthesized via a multi-step process. The first step involves the reaction of 4-t-Butylsulfamoylbenzaldehyde and 2-methoxyphenol in the presence of a base, such as sodium hydroxide. This reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride. This reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyphenol. The final step involves the reaction of the product with a base, such as sodium hydroxide, to yield 5-(4-t-Butylsulfamoylphenyl)-2-OMePhenol.

properties

IUPAC Name

N-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-8-5-12(6-9-14)13-7-10-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUCRQAZMRHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143126
Record name [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-t-Butylsulfamoylphenyl)-2-methoxyphenol

CAS RN

1261901-73-8
Record name [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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